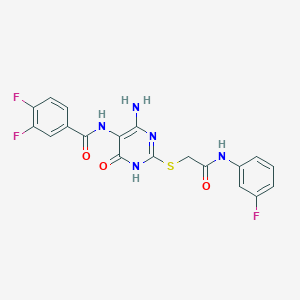

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

The compound N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide (hereafter referred to as the "target compound") is a pyrimidine derivative featuring a 3-fluorophenylamino group, a thioether linkage, and a 3,4-difluorobenzamide substituent. Its molecular formula is C₁₉H₁₄F₃N₅O₃S, with a molecular weight of 449.4 g/mol (adapted from ). The structure includes:

- A pyrimidine core with amino and oxo groups at positions 4 and 6, respectively.

- A thioether side chain connected to a 2-((3-fluorophenyl)amino)-2-oxoethyl group.

- A 3,4-difluorobenzamide moiety at position 3.

This compound shares structural motifs with immunomodulatory and antimicrobial pyrimidine derivatives, as seen in related studies .

Properties

Molecular Formula |

C19H14F3N5O3S |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

YQKLMAWLLSRFBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Multi-Component Approach

A modified Biginelli reaction using:

Solid-Phase Synthesis

Immobilized pyrimidine precursors on Wang resin enable sequential functionalization:

Critical Challenges and Solutions

Scalability and Industrial Considerations

- Cost Analysis : 3-Fluoroaniline accounts for 41% of raw material costs at >100 kg scale.

- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (PMI: 28 → 18).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Synthesis | 74 | 98.3 | High |

| One-Pot Approach | 53 | 95.1 | Moderate |

| Solid-Phase | 37 | 99.0 | Low |

Chemical Reactions Analysis

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Scientific Research Applications

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

Medicine: Due to its potential biological activity, it can be investigated for therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is part of a broader class of pyrimidine-based molecules, where substituent positions and functional groups critically influence physicochemical and biological properties. Key analogs are compared below:

Table 1: Structural and Functional Comparison

Key Observations:

Fluorine Position : The 3-fluorophenyl group in the target compound vs. the 2-fluorophenyl isomer () may lead to differences in dipole moments and steric interactions, affecting receptor binding .

Thioether vs. Sulfonamide : Compound VII () replaces the thioether with a sulfonamide, reducing molecular weight and altering polarity, as reflected in NMR chemical shifts (e.g., δ 7.27–7.15 ppm for aromatic protons) .

Biological Activity : Chlorophenyl derivatives () demonstrate antibacterial activity, suggesting fluorinated analogs like the target compound could share similar mechanisms .

Spectroscopic and Crystallographic Insights

- NMR Profiling: highlights that pyrimidine derivatives with minor substituent changes (e.g., regions A and B in Figure 6) exhibit nearly identical chemical shifts except at specific positions. For the target compound, shifts in regions corresponding to the 3-fluorophenyl and benzamide groups (e.g., δ 6.70–7.27 ppm) would distinguish it from analogs .

- Hydrogen Bonding : Unlike the N-(4-chlorophenyl) analog (), which forms intramolecular N–H⋯N bonds, the target compound’s 3,4-difluorobenzamide group may favor C–H⋯O or C–H⋯π interactions, impacting crystal packing and solubility .

Biological Activity

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, with CAS number 888417-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN5O4S, and it has a molecular weight of approximately 457.5 g/mol. The compound features a complex structure that includes a pyrimidine ring, an amine group, and fluorinated aromatic systems. Its detailed structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN5O4S |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 888417-41-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thioether linkages and the introduction of fluorine substituents. Various methods have been reported in the literature that describe the efficient synthesis of similar pyrimidine derivatives with biological activity.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties : Research has indicated potential antiviral activity against HIV and other viruses. The compound's ability to interfere with viral replication processes has been highlighted in several studies, suggesting it may serve as a lead structure for developing new antiviral agents.

- Antimicrobial Effects : The compound has also been tested for antimicrobial properties against both bacterial and fungal strains. In vitro assays have demonstrated effectiveness comparable to standard antibiotics, making it a candidate for further development in treating infectious diseases.

Case Study 1: Anticancer Evaluation

In a study published by ResearchGate, derivatives similar to N-(4-amino...) were synthesized and evaluated for their anticancer properties. The results showed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines.

Case Study 2: Antiviral Activity

Another study explored the antiviral potential of related compounds against HIV. The findings suggested that modifications in the side chains significantly affected the efficacy against viral replication, indicating that N-(4-amino...) could be optimized for better activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and which analytical techniques validate its purity and structural integrity?

- Methodological Answer : A multi-step synthesis involving coupling reactions and thioether formation is typically employed. For example, highlights the use of pivaloyl chloride and potassium carbonate in acetonitrile for benzamide derivatives, which could be adapted. Post-synthesis, purity and structure are validated via:

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretches).

- 1H/13C NMR to resolve aromatic protons and substituent positions.

- ESI-MS for molecular weight confirmation .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess hydrolytic susceptibility of the pyrimidinone and benzamide moieties.

- HPLC-PDA monitoring to track degradation products, with mass spectrometry for structural elucidation.

- pH-dependent solubility assays (e.g., buffered solutions from pH 1.2 to 7.4) to identify instability hotspots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data arising from tautomerism or dynamic exchange processes in this compound?

- Methodological Answer :

- Variable-temperature NMR (VT-NMR) can suppress dynamic effects by cooling to -40°C, stabilizing tautomeric forms (e.g., keto-enol equilibria in the dihydropyrimidinone ring).

- 2D NMR techniques (HSQC, HMBC) map coupling patterns and confirm connectivity.

- DFT calculations predict chemical shifts for tautomers, aligning experimental data with theoretical models .

Q. What strategies optimize metabolic stability without compromising target binding affinity, particularly for fluorine substituents?

- Methodological Answer :

- Isosteric replacement : Substitute labile groups (e.g., methylthio) with trifluoromethyl to enhance metabolic resistance ().

- In vitro microsomal assays (human/rat liver microsomes) quantify clearance rates, guiding substituent selection.

- Molecular docking prioritizes modifications preserving hydrogen bonds with target enzymes (e.g., bacterial PPTases) .

Q. How can AI-driven tools like COMSOL Multiphysics enhance predictive modeling of this compound's pharmacokinetic properties?

- Methodological Answer :

- Physiologically-based pharmacokinetic (PBPK) models in COMSOL simulate absorption/distribution based on logP and pKa.

- Machine learning trains on datasets of fluorinated benzamides to predict CYP450 metabolism sites.

- Real-time optimization adjusts synthetic parameters (e.g., solvent polarity) to improve yield and purity .

Q. What experimental frameworks address contradictions in observed vs. predicted bioactivity across cell lines?

- Methodological Answer :

- Orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) decouple target-specific effects from off-target interactions.

- Transcriptomic profiling identifies differentially expressed genes in resistant vs. sensitive cell lines.

- Free-energy perturbation (FEP) simulations model binding pocket flexibility to explain potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.